molecular formula C30H61N5 B12701379 N-(2-Aminoethyl)-N'-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine CAS No. 94022-16-9

N-(2-Aminoethyl)-N'-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine

Cat. No.: B12701379
CAS No.: 94022-16-9
M. Wt: 491.8 g/mol
InChI Key: AKWSSIYVRWKIEF-CMDGGOBGSA-N
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Description

N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is a complex organic compound with a unique structure that includes an imidazole ring and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine typically involves multiple steps. One common method includes the reaction of ethylenediamine with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler amine derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including as a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. Additionally, the long aliphatic chain may influence the compound’s solubility and membrane permeability, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-N’-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine
  • N-(2-Aminoethyl)-N’-(2-(2-(8Z)-8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine

Uniqueness

N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is unique due to its specific aliphatic chain length and the presence of the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

94022-16-9

Molecular Formula

C30H61N5

Molecular Weight

491.8 g/mol

IUPAC Name

N'-[2-[2-[2-[(E)-henicos-13-enyl]-4,5-dihydroimidazol-1-yl]ethylamino]ethyl]ethane-1,2-diamine

InChI

InChI=1S/C30H61N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30-34-27-29-35(30)28-26-33-25-24-32-23-22-31/h8-9,32-33H,2-7,10-29,31H2,1H3/b9-8+

InChI Key

AKWSSIYVRWKIEF-CMDGGOBGSA-N

Isomeric SMILES

CCCCCCC/C=C/CCCCCCCCCCCCC1=NCCN1CCNCCNCCN

Canonical SMILES

CCCCCCCC=CCCCCCCCCCCCCC1=NCCN1CCNCCNCCN

Origin of Product

United States

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